molecular formula C15H11ClN2O3 B11981734 4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

4-[4-(4-chlorophenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol

Cat. No.: B11981734
M. Wt: 302.71 g/mol
InChI Key: JMPNPXAKVNKGGT-UHFFFAOYSA-N
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Description

4-(4-(4-CHLOROPHENOXY)-1H-PYRAZOL-3-YL)-1,3-BENZENEDIOL is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a chlorophenoxy group, a pyrazole ring, and a benzenediol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-CHLOROPHENOXY)-1H-PYRAZOL-3-YL)-1,3-BENZENEDIOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorophenol with potassium hydroxide to generate the phenoxy ion, which then reacts with a suitable pyrazole derivative to form the desired product . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-CHLOROPHENOXY)-1H-PYRAZOL-3-YL)-1,3-BENZENEDIOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzenediol moiety can be oxidized to quinones using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

4-(4-(4-CHLOROPHENOXY)-1H-PYRAZOL-3-YL)-1,3-BENZENEDIOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(4-CHLOROPHENOXY)-1H-PYRAZOL-3-YL)-1,3-BENZENEDIOL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various cellular processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(4-CHLOROPHENOXY)-1H-PYRAZOL-3-YL)-1,3-BENZENEDIOL is unique due to its combination of a chlorophenoxy group, a pyrazole ring, and a benzenediol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

4-[4-(4-chlorophenoxy)-1H-pyrazol-5-yl]benzene-1,3-diol

InChI

InChI=1S/C15H11ClN2O3/c16-9-1-4-11(5-2-9)21-14-8-17-18-15(14)12-6-3-10(19)7-13(12)20/h1-8,19-20H,(H,17,18)

InChI Key

JMPNPXAKVNKGGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)O)O)Cl

Origin of Product

United States

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